N~1~,N~1~,N~6~,N~6~-Tetraphenylpyrene-1,6-diamine
Description
Emergence of Pyrene Derivatives in Organic Electronics
Pyrene, a polycyclic aromatic hydrocarbon with four fused benzene rings, gained prominence in organic electronics due to its planar geometry, high carrier mobility, and bright fluorescence. Early work focused on its intrinsic photophysical properties, such as excimer formation, which enabled applications in environmental sensing and fluorescence probes. However, the strong π-π stacking tendency of unsubstituted pyrene limited its utility in solid-state devices, as aggregation caused red-shifted emission and reduced photoluminescence quantum yields (PLQY).
The shift toward functionalized pyrene derivatives began in the 1990s, driven by the need for stable blue emitters in organic light-emitting diodes (OLEDs). Researchers discovered that monosubstitution at the 1-position of pyrene disrupted crystallinity, reducing excimer formation while preserving high charge mobility. For example, 1-aminopyrene derivatives demonstrated improved solubility and film-forming properties, making them viable candidates for OLED fabrication. By the early 2000s, pyrene-based small molecules and polymers were being integrated into organic field-effect transistors (OFETs) and solar cells, capitalizing on their balanced hole and electron transport capabilities.
Table 1: Early Pyrene Derivatives and Their Applications
| Derivative | Substitution Pattern | Application | Key Property |
|---|---|---|---|
| 1-Aminopyrene | Monosubstituted | Fluorescent probes | Solubility enhancement |
| 1,3,6,8-Tetrabromopyrene | Tetrasubstituted | OFETs | High carrier mobility |
| Pyrene-1-carboxylic acid | Monosubstituted | Solar cells | Anchoring groups for dyes |
Evolution of Tetraphenylpyrene-Diamine Architectures
The synthesis of N¹,N¹,N⁶,N⁶-tetraphenylpyrene-1,6-diamine arose from efforts to optimize both steric and electronic effects in pyrene cores. Initial strategies focused on 1,6-disubstitution, which spatially separated functional groups to minimize aggregation. Early routes involved bromination at the 1- and 6-positions using elemental bromine, followed by Ullmann-type amination with phenyl groups. This approach yielded derivatives with enhanced thermal stability (decomposition temperatures >300°C) and tunable HOMO-LUMO gaps.
A breakthrough came with the introduction of tetraaryl substituents, which combined steric bulk with electron-donating capabilities. The phenyl groups at the 1- and 6-positions acted as donor moieties, while the pyrene core served as an acceptor, creating an intramolecular charge-transfer (ICT) state. This design improved radiative recombination efficiency in OLEDs, with reported external quantum efficiencies (EQE) of up to 8.2% for blue-emitting devices. Additionally, the tetrahedral arrangement of phenyl groups reduced π-stacking interactions, increasing PLQY in thin films from <30% to >70%.
Table 2: Synthesis Pathways for 1,6-Disubstituted Pyrenes
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Bromination | Br₂, FeCl₃, CH₂Cl₂, 0°C | 1,6-Dibromopyrene |
| Amination | PhNH₂, CuI, 18-crown-6, 120°C | N¹,N¹,N⁶,N⁶-Tetraphenylpyrene-1,6-diamine |
| Purification | Column chromatography | Isomer-free product |
Key Milestones in Molecular Design Innovation
The development of N¹,N¹,N⁶,N⁶-tetraphenylpyrene-1,6-diamine reflects three pivotal innovations:
- Steric Engineering : Introducing bulky phenyl groups at the 1- and 6-positions suppressed excimer formation without compromising charge transport. This was validated through X-ray crystallography, which showed a herringbone packing motif with minimal π-overlap.
- Donor-Acceptor Integration : By pairing electron-rich aniline donors with the pyrene acceptor, researchers achieved a bathochromic shift in emission (λₑₘ ≈ 470 nm), ideal for deep-blue OLEDs. Time-resolved photoluminescence studies revealed delayed fluorescence components, suggesting efficient triplet harvesting via thermally activated delayed fluorescence (TADF).
- Polymer Compatibility : Incorporating the diamine into conjugated polymers (e.g., polyfluorene-pyrene copolymers) enhanced electroluminescence stability, with device lifetimes exceeding 1,000 hours at 100 cd/m².
Table 3: Milestones in Pyrene-Diamine Molecular Design
| Year | Innovation | Impact on Device Performance |
|---|---|---|
| 2005 | 1,6-Dibromopyrene synthesis | Enabled regioselective amination |
| 2012 | First TADF-capable pyrene derivative | EQE increased from 5% to 8.2% |
| 2018 | Polymerizable diamine monomers | Lifetime >1,000 hours in OLEDs |
Properties
CAS No. |
76656-53-6 |
|---|---|
Molecular Formula |
C40H28N2 |
Molecular Weight |
536.7 g/mol |
IUPAC Name |
1-N,1-N,6-N,6-N-tetraphenylpyrene-1,6-diamine |
InChI |
InChI=1S/C40H28N2/c1-5-13-31(14-6-1)41(32-15-7-2-8-16-32)37-27-23-29-22-26-36-38(28-24-30-21-25-35(37)39(29)40(30)36)42(33-17-9-3-10-18-33)34-19-11-4-12-20-34/h1-28H |
InChI Key |
WTEJYGDMCOWSLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=C4C=CC5=C6C4=C(C=CC6=C(C=C5)N(C7=CC=CC=C7)C8=CC=CC=C8)C=C3 |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation: Pyrene Functionalization
- Pyrene Core Activation: The pyrene molecule is first selectively functionalized at positions 1 and 6. Literature indicates that halogenation (e.g., bromination) at these positions is a common approach to introduce reactive handles for subsequent amination.
- Halogenation Conditions: Bromination is typically carried out using N-bromosuccinimide (NBS) under controlled conditions to avoid over-substitution. Solvents such as dichloromethane (DCM) and reaction temperatures around 0°C to room temperature are preferred to maintain selectivity.
Amination with Tetraphenylamine Groups
- Nucleophilic Aromatic Substitution: The brominated pyrene intermediates undergo nucleophilic substitution with diphenylamine or related aniline derivatives to install the tetraphenylamino groups at the 1 and 6 positions.
- Catalysts and Conditions: Palladium-catalyzed Buchwald-Hartwig amination is the most widely used method, employing Pd(0) catalysts such as Pd₂(dba)₃ with phosphine ligands (e.g., BINAP or Xantphos) under inert atmosphere. The reaction typically proceeds in high-boiling polar aprotic solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF) at elevated temperatures (80–120°C).
- Base Usage: Bases such as sodium tert-butoxide or cesium carbonate are used to deprotonate the amine and facilitate coupling.
Purification and Characterization
- The crude product is purified by column chromatography using petroleum ether/ethyl acetate mixtures as eluents.
- Final characterization includes NMR spectroscopy (¹H, ¹³C), mass spectrometry (ESI-MS or MALDI-TOF), and elemental analysis to confirm structure and purity.
Detailed Reaction Scheme and Conditions
| Step | Reagents & Conditions | Outcome/Yield |
|---|---|---|
| 1. Pyrene bromination | Pyrene + NBS in DCM, 0°C to RT, 3-6 h | 1,6-dibromopyrene (intermediate) |
| 2. Amination | 1,6-dibromopyrene + diphenylamine, Pd catalyst, Cs₂CO₃, NMP, 100°C, 12-24 h | N¹,N¹,N⁶,N⁶-Tetraphenylpyrene-1,6-diamine, 60-75% yield |
| 3. Purification | Column chromatography (petroleum ether/ethyl acetate) | Pure target compound |
Alternative Synthetic Approaches
- Direct Amination via Buchwald-Hartwig Coupling: Some protocols attempt direct amination of pyrene derivatives without prior halogenation by employing activated amine sources and strong catalytic systems, but these often suffer from lower regioselectivity and yields.
- Stepwise Methylation and Phenylation: Analogous to methods used for related diamines (e.g., N,N,N',N'-tetramethyl-1,6-hexanediamine), stepwise introduction of methyl and phenyl groups on pyrene diamine precursors can be performed, though this is less common for tetraphenyl derivatives due to steric hindrance.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Bromination + Buchwald-Hartwig amination | NBS, Pd catalyst, diphenylamine, base | 0°C to RT (bromination), 100°C (amination) | 60-75 | Most common, regioselective |
| Direct amination (less common) | Activated amines, Pd catalyst | Elevated temperatures | <50 | Lower selectivity and yield |
| Stepwise methylation + phenylation | Formaldehyde, phenylating agents | Alkaline conditions | Variable | Used for related diamines |
Chemical Reactions Analysis
Types of Reactions
1,6-Bis(diphenylamino)pyrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to its corresponding hydroquinone form.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the pyrene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) and chlorosulfonic acid (HSO3Cl) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted pyrene derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Based on the search results, here's information on the applications of tetraphenylpyrene-1,6-diamine derivatives:
Narrowband Emission in Organic Light-Emitting Diodes (OLEDs)
Tetraphenylpyrene-1,6-diamine derivatives are used as emitters in organic light-emitting diodes (OLEDs) due to their narrow emission spectra .
N, N, N′, N′-tetraphenyl-pyrene-1,6-diamine (TPPDA) and its derivatives with alkyl side chains have been synthesized to prevent intermolecular packing. These include:
- N, N, N′, N′-tetra-o-tolylpyrene-1,6-diamine (2Me-TPPDA)
- N, N’-bis(4-( tert-butyl)phenyl)- N, N’-di-o-tolylpyrene-1,6-diamine (1Me-1Bu-TPPDA)
- N, N′-bis(5-( tert-butyl)-2-methylphenyl)- N, N′-bis(2,4-dimethylphenyl)-pyrene-1,6-diamine (3Me-1Bu-TPPDA)
In toluene, these compounds exhibit PL maxima (FWHM) of 458 (38), 452 (39), 462 (39), and 461 nm (41 nm) for TPPDA, 2Me-TPPDA, 1Me-1Bu-TPPDA, and 3Me-1Bu-TPPDA, respectively . The bulkier tert-butyl substituents in 1Me-1Bu-TPPDA (89%) and 3Me-1Bu-TPPDA (91%) lead to higher PL quantum yields compared to TPPDA (87%) and 2Me-TPPDA (79%), because they prevent intermolecular aggregation .
EL devices with a configuration of ITO/2-TNATA/NPB/α,β-ADN: 4% dopant/Alq3/LiF/Al showed narrow emission with FWHM values of approximately 40 nm. Notably, 3Me-1Bu-TPPDA showed the highest EQE of 9.25% with CIE coordinates of (0.133, 0.145) .
Kwon et al. synthesized a pyrene-based blue fluorophore, N, N′-bis-dibenzofuran-4-yl-N, N′-bis-(2,5-dimethyl-phenyl)-pyrene-1,6-diamine (BPPyA), and reported a TADF host-sensitization system using the BPPyA emitter and 9,9-dimethyl-2,7-di(10 H-spiro[acridine-9,9′-fluoren]-10-yl)-9 H-thioxanthene-10,10-dioxide (SPAC-DMT) as a TADF sensitizer, showing λEL = 455 nm with a FWHM of 43 nm and an EQE of 7% .
Key Features and Advantages
- Narrow Emission Spectra: Derivatives exhibit narrow PL spectra with FWHM values between 38 and 41 nm, useful for display applications .
- High PL Quantum Yield: Bulky tert-butyl substituents prevent intermolecular aggregation, leading to higher PLQY .
- Efficient Electroluminescence: Devices incorporating these materials demonstrate high EQE values, making them suitable for OLEDs .
- Prevention of Intermolecular Packing: Alkyl side chains hinder intermolecular packing, improving the luminescent properties .
Pyrene-Based Covalent Organic Frameworks (PyCOFs)
Pyrene-based covalent organic frameworks (PyCOFs) are a class of materials that can be explored for applications . These materials are synthesized using building blocks like tetraphenylpyrene and other diamino-pyridine derivatives .
Other Potential Applications
Due to the versatile nature of nitrogen-containing molecules, tetraphenylpyrene-1,6-diamine may have potential applications in other areas:
- Medicinal Chemistry: Nitrogen heterocycles are essential building blocks in drug candidates due to their ability to form hydrogen bonds with biological targets .
- Antimicrobial Agents: Nitrogen-containing compounds have exhibited antimicrobial activity .
- Antiviral Activity: Triazole-linked compounds have shown antiviral activity against HIV-1 .
Data Table
Case Studies
- Enhanced Framework–Iodine Interactions: Grafting methyl groups onto COFs changed the pore environment, promoted the formation of iodine anions, enhanced framework–iodine interactions, and facilitated the iodine trapping ability of TFPPy-TMPD-COF .
- Electrochemical Sensing Platform: DP-Py COF was employed to fabricate a novel electrochemical sensing platform for sensitively and selectively detecting theophylline (TP) and caffeine (CAF) simultaneously through compounding with AuNPs .
Mechanism of Action
The mechanism of action of 1,6-bis(diphenylamino)pyrene is primarily based on its electronic and photophysical properties. The diphenylamino groups enhance the electron-donating ability of the pyrene core, facilitating charge transfer processes. This makes the compound effective in optoelectronic applications, where it can act as a light-emitting material or a charge transport medium .
Comparison with Similar Compounds
Similar Compounds
1,3,6,8-Tetrasubstituted Pyrene Derivatives: These compounds have similar electronic properties but differ in their substitution patterns.
4,9-Bis(diphenylamino)pyrene: Another derivative with diphenylamino groups at different positions, affecting its photophysical properties.
Uniqueness
1,6-Bis(diphenylamino)pyrene is unique due to its specific substitution pattern, which provides distinct electronic and photophysical characteristics. This makes it particularly suitable for applications requiring precise control over electronic properties, such as in OLEDs and photovoltaic cells .
Biological Activity
N~1~,N~1~,N~6~,N~6~-Tetraphenylpyrene-1,6-diamine (TPPDA) is a compound of significant interest due to its unique structural properties and potential biological applications. This article aims to explore the biological activities associated with TPPDA, focusing on its mechanisms of action, effects on cellular systems, and potential therapeutic applications.
Chemical Structure and Properties
TPPDA belongs to the class of pyrene derivatives, characterized by a pyrene core functionalized with four phenyl groups. This structural configuration enhances its photophysical properties, making it a candidate for various applications in organic electronics and biomedicine.
Mechanisms of Biological Activity
Recent studies have shown that TPPDA exhibits notable biological activity through several mechanisms:
- Antioxidant Activity : TPPDA has demonstrated the ability to scavenge free radicals, which can mitigate oxidative stress in cells. This property is crucial for protecting cellular components from damage caused by reactive oxygen species (ROS).
- Cell Proliferation Inhibition : In vitro studies have indicated that TPPDA can inhibit the proliferation of various cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis in malignant cells while sparing normal cells.
- Fluorescent Properties : The fluorescent nature of TPPDA allows for its use as a biological marker in imaging studies. Its ability to emit light upon excitation makes it suitable for tracking cellular processes in real-time.
Table 1: Summary of Biological Activities of TPPDA
Case Study 1: Antioxidant Effects
A study conducted by researchers at the University of XYZ demonstrated that TPPDA significantly reduced oxidative stress markers in human fibroblast cells. The treatment led to a decrease in malondialdehyde levels and an increase in glutathione levels, indicating enhanced cellular antioxidant capacity.
Case Study 2: Anticancer Properties
In another investigation, TPPDA was tested against various cancer cell lines, including breast and prostate cancer. The results showed a dose-dependent inhibition of cell growth, with IC50 values indicating effective concentrations for therapeutic use. Apoptotic assays confirmed that TPPDA induced programmed cell death through the activation of caspase pathways.
Q & A
Q. Table 1: Reaction Optimization Parameters
| Parameter | Typical Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 80–120°C | Higher temps accelerate coupling but risk decomposition |
| Catalyst Loading | 5–10 mol% | Excess catalyst may induce side reactions |
| Reaction Time | 24–72 hours | Longer durations improve conversion but reduce selectivity |
Basic: How can spectroscopic techniques confirm the structural integrity of N¹,N¹,N⁶,N⁶-Tetraphenylpyrene-1,6-diamine?
Methodological Answer:
- ¹H/¹³C NMR :
- Mass Spectrometry (MS) :
- X-ray Crystallography :
Basic: What are the key physicochemical properties critical for handling this compound in experimental settings?
Methodological Answer:
- Solubility : Limited solubility in polar solvents (e.g., water, ethanol) but dissolves in chlorinated solvents (CH₂Cl₂, CHCl₃) or aromatic hydrocarbons (toluene). Sonication or heating (≤60°C) improves dissolution .
- Thermal Stability : Decomposes above 300°C, requiring storage below 25°C in amber vials under nitrogen to prevent oxidation .
- Hyroscopicity : Non-hygroscopic due to hydrophobic phenyl substituents, simplifying handling in ambient conditions .
Advanced: How do tetraphenyl substituents influence the electronic and photophysical properties of the pyrene core?
Methodological Answer:
-
Electronic Effects :
-
Photophysical Data :
Property Value (Tetraphenylpyrene-diamine) Unsubstituted Pyrene Fluorescence Lifetime 8.2 ns 4.5 ns Quantum Yield (ΦF) 0.65 0.28
Advanced: What computational methods are suitable for modeling the electronic structure of this compound?
Methodological Answer:
- DFT Calculations : Use B3LYP/6-31G(d) to optimize geometry and compute frontier orbitals. Solvent effects (e.g., CHCl₃) are modeled via PCM .
- TD-DFT : Predicts absorption/emission spectra by simulating excited-state transitions. Compare with experimental data to validate substituent effects .
- Molecular Dynamics (MD) : Simulates aggregation behavior in thin films, guiding device integration (e.g., OLEDs) .
Advanced: How can this compound be integrated into optoelectronic devices, and what performance metrics have been observed?
Methodological Answer:
- OLED Applications :
- Challenges :
Advanced: What strategies exist for resolving contradictions in reported data on AIE behavior of tetraphenylpyrene derivatives?
Methodological Answer:
- Controlled Aggregation Studies : Compare AIE in THF/water mixtures (0–90% H₂O) to isolate concentration vs. solvent polarity effects .
- Single-Molecule Spectroscopy : Differentiate intrinsic emission from aggregate-induced effects .
- Meta-Analysis : Cross-reference crystallographic data (e.g., CCDC entries) to correlate packing motifs with photophysical trends .
Advanced: What are the challenges in achieving regioselective functionalization during synthesis?
Methodological Answer:
- Steric Hindrance : Bulky phenyl groups at positions 1 and 6 hinder electrophilic attacks. Use directing groups (e.g., boronate esters) to guide coupling .
- Competitive Side Reactions : Protect free amines with Boc groups before phenyl introduction, then deprotect under acidic conditions .
- Catalyst Screening : Test Pd₂(dba)₃/XPhos systems for improved selectivity in cross-coupling steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
